L-Glutaminyl-L-alanyl-L-lysyl-L-leucyl-L-leucine
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Overview
Description
L-Glutaminyl-L-alanyl-L-lysyl-L-leucyl-L-leucine is a pentapeptide composed of five amino acids: glutamine, alanine, lysine, leucine, and leucine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Glutaminyl-L-alanyl-L-lysyl-L-leucyl-L-leucine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Activation of Amino Acids: Amino acids are activated using coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt).
Coupling: The activated amino acids are coupled to the resin-bound peptide chain.
Deprotection: Protecting groups on the amino acids are removed to allow for the next coupling step.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of peptides like this compound often employs large-scale SPPS or liquid-phase peptide synthesis (LPPS). These methods are optimized for high yield and purity, involving automated synthesizers and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
L-Glutaminyl-L-alanyl-L-lysyl-L-leucyl-L-leucine can undergo various chemical reactions, including:
Oxidation: This reaction can occur at the amino acid side chains, particularly those containing sulfur or aromatic groups.
Reduction: Reduction reactions can target disulfide bonds if present.
Substitution: Amino acid residues can be substituted to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Various amino acid derivatives and coupling reagents.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may result in the formation of sulfoxides or sulfonic acids, while reduction can yield free thiols.
Scientific Research Applications
L-Glutaminyl-L-alanyl-L-lysyl-L-leucyl-L-leucine has several scientific research applications:
Biochemistry: Used as a model peptide to study protein folding and interactions.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the development of peptide-based materials and as a component in various biochemical assays.
Mechanism of Action
The mechanism of action of L-Glutaminyl-L-alanyl-L-lysyl-L-leucyl-L-leucine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate biological pathways by binding to these targets, influencing cellular processes like signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
- L-Glutaminyl-L-alanyl-L-lysyl-L-leucyl-L-isoleucine
- L-Glutaminyl-L-alanyl-L-lysyl-L-leucyl-L-valine
- L-Glutaminyl-L-alanyl-L-lysyl-L-leucyl-L-phenylalanine
Uniqueness
L-Glutaminyl-L-alanyl-L-lysyl-L-leucyl-L-leucine is unique due to its specific amino acid sequence, which imparts distinct structural and functional properties. This uniqueness can influence its stability, solubility, and biological activity, making it suitable for specific applications that other similar peptides may not fulfill.
Properties
CAS No. |
192928-49-7 |
---|---|
Molecular Formula |
C26H49N7O7 |
Molecular Weight |
571.7 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2,5-diamino-5-oxopentanoyl]amino]propanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C26H49N7O7/c1-14(2)12-19(25(38)33-20(26(39)40)13-15(3)4)32-24(37)18(8-6-7-11-27)31-22(35)16(5)30-23(36)17(28)9-10-21(29)34/h14-20H,6-13,27-28H2,1-5H3,(H2,29,34)(H,30,36)(H,31,35)(H,32,37)(H,33,38)(H,39,40)/t16-,17-,18-,19-,20-/m0/s1 |
InChI Key |
PMEXLHIUVQKJEO-HVTWWXFQSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CCC(=O)N)N |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(C)NC(=O)C(CCC(=O)N)N |
Origin of Product |
United States |
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